molecular formula C15H24N6OS B2480788 N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide CAS No. 946363-83-3

N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide

Katalognummer: B2480788
CAS-Nummer: 946363-83-3
Molekulargewicht: 336.46
InChI-Schlüssel: FJUBYDLMTACSFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound features:

  • Methylthio group at position 6, which may enhance lipophilicity and metabolic stability.
  • Propylamino substituent at position 4, contributing to hydrogen-bonding interactions with target proteins.
  • Isobutyramide ethyl chain at position 1, likely influencing solubility and bioavailability.

Eigenschaften

IUPAC Name

2-methyl-N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N6OS/c1-5-6-16-12-11-9-18-21(8-7-17-14(22)10(2)3)13(11)20-15(19-12)23-4/h9-10H,5-8H2,1-4H3,(H,17,22)(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUBYDLMTACSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide typically involves multi-step procedures. A common route includes the initial formation of the pyrazolo[3,4-d]pyrimidine core via cyclization reactions, followed by selective functionalization to introduce the methylthio and propylamino groups. Subsequent coupling reactions with ethylisobutyramide complete the synthesis, with reaction conditions often involving specific catalysts, solvents, and temperature control. Industrial Production Methods : On an industrial scale, the production methods might be optimized for yield and efficiency. This could involve flow chemistry techniques, high-throughput screening of catalysts, and scalable purification processes to ensure the production of high-purity N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide.

Analyse Chemischer Reaktionen

Types of Reactions It Undergoes

  • Oxidation: : This compound can undergo oxidation reactions at the methylthio group, leading to the formation of sulfoxide or sulfone derivatives.

  • Reduction: : Reduction reactions may target the pyrazolo[3,4-d]pyrimidine ring or other functional groups, yielding reduced analogs.

  • Substitution: : N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide is susceptible to nucleophilic and electrophilic substitution reactions, particularly at positions amenable to such transformations. Common Reagents and Conditions Used : Common reagents include oxidizing agents like m-chloroperoxybenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles/electrophiles for substitution. Conditions often involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate these reactions. Major Products Formed : The products formed from these reactions depend on the specific transformation. For instance, oxidation yields sulfoxide or sulfone derivatives, while reduction may lead to simpler analogs.

Wissenschaftliche Forschungsanwendungen

N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide has a broad range of applications across various fields:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules, including potential pharmaceutical agents.

  • Biology: : Investigated for its biological activity, possibly acting as enzyme inhibitors or receptor modulators.

  • Medicine: : Explored for therapeutic potential, particularly in areas such as anti-cancer, anti-inflammatory, or antimicrobial research.

  • Industry: : May find applications in material science for the development of novel compounds with specific properties.

Wirkmechanismus

The mechanism by which N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide exerts its effects is often dependent on its interactions at the molecular level. It might act by binding to specific molecular targets such as enzymes, receptors, or nucleic acids, thereby modulating their activity. Pathways involved could include inhibition of enzymatic activity, modulation of receptor signaling, or interference with genetic processes.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Position 1: The target compound’s isobutyramide group contrasts with bulky chromenone (–3) or sulfonamide () substituents in analogs.
  • Position 4: The propylamino group is shared with compound 15 (), suggesting a conserved role in kinase inhibition .
  • Position 6 : The methylthio group is unique among compared compounds; others feature thio-benzo[d]thiazole () or lack substituents here .

Physicochemical Properties

Compound Name/ID Molecular Weight (g/mol) Melting Point (°C) Solubility Trends Reference ID
Target Compound ~450 (estimated) Not reported Moderate (amide group) -
Example 57 () 616.9 211–214 Low (chromenone moiety)
Compound 15 () ~520 (LC-MS data) Not reported Moderate (sulfonamide)
Compound 2u () 497.6 (HRMS) Not reported High (PEG-like chain)

Key Observations :

  • The target compound’s molecular weight (~450 g/mol) falls within the optimal range for oral bioavailability, unlike higher-weight analogs like Example 57 (616.9 g/mol) .
  • The isobutyramide group may enhance solubility compared to hydrophobic chromenone derivatives (–3) but reduce it relative to PEG-modified analogs () .

Biologische Aktivität

N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antitumor agent. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C19H23N5OS
  • Molecular Weight : 373.48 g/mol
  • CAS Number : 946364-00-7

This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities.

Research indicates that compounds like N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide may exert their effects through the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. Inhibition of DHFR can lead to reduced proliferation of cancer cells.

Key Findings:

  • DHFR Inhibition : Studies have shown that related pyrazolo[3,4-d]pyrimidine derivatives exhibit potent DHFR inhibition, with IC50 values comparable to established antifolates like methotrexate. For instance, a derivative demonstrated an IC50 of 1.83 µM compared to methotrexate's 5.57 µM .
  • Induction of Apoptosis : The compound may also induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins. For example, it has been reported to increase the expression of Bax while decreasing Bcl-2 in MCF-7 breast cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly affect biological activity. The presence of the methylthio and propylamino groups appears to enhance the compound's potency against cancer cell lines.

CompoundStructureIC50 (µM)Activity
MethotrexateMethotrexate5.57Antifolate
N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramideTarget Compound1.83DHFR Inhibitor

Case Studies

Several studies have focused on the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:

  • Antitumor Activity : A study synthesized various derivatives and evaluated their cytotoxic effects on different cancer cell lines. The results indicated that compounds with similar structures to N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide showed significant cytotoxicity against MCF-7 and other resistant cell lines .
  • In Vivo Studies : Further research is warranted to assess the in vivo efficacy and safety profile of this compound. Preliminary data suggest promising results in animal models, indicating potential for future clinical applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.